N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-25-18-8-4-3-7-16(18)21(10-11-21)20(24)22-12-17(23)15-13-26-19-9-5-2-6-14(15)19/h2-9,13,17,23H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZKUUZGJYBDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a methylene iodide and a zinc-copper couple are used.
Amide Bond Formation: The final step involves the coupling of the methoxyphenyl group with the cyclopropane carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be explored for its activity as an inhibitor or modulator of specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with polar residues. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Cyclopropane Core
N-(2-{[2,2'-Bifuran]-5-yl}-2-Hydroxyethyl)-1-(2-Methoxyphenyl)Cyclopropane-1-Carboxamide (CAS 2309222-40-8)
- Structural Differences : Replaces the benzothiophene group with a bifuran system.
- Molecular Weight: Lower molecular weight (367.4 g/mol vs. ~395–400 g/mol estimated for the target compound) due to smaller heterocycles . Bioavailability: Increased polarity from furan oxygen may improve aqueous solubility but reduce membrane permeability.
2-[(1,3-Dioxo-2-Isoindolyl)Methyl]-N,N-Diethyl-1-Phenyl-1-Cyclopropanecarboxamide (CAS 1100753-09-0)
- Structural Differences : Features an isoindole-1,3-dione substituent and N,N-diethylamide.
- Impact: Lipophilicity: The N,N-diethyl group increases lipophilicity, favoring blood-brain barrier penetration. Solubility: The polar isoindole dione may enhance crystallinity but reduce solubility in non-polar solvents .
Functional Group Modifications
(E)-2-(2-Chloro-3,3,3-Trifluoroprop-1-Enyl)-N-(2,4-Dimethylphenyl)-3,3-Dimethyl-Cyclopropane-1-Carboxamide
- Structural Differences : Incorporates a trifluoropropenyl group and 2,4-dimethylphenyl substituent.
- Impact: Electron-Withdrawing Effects: The trifluoropropenyl group enhances metabolic stability and electron-deficient character, favoring insecticidal activity (as noted in analogous compounds) . Steric Effects: 2,4-Dimethylphenyl substitution may hinder rotational freedom, affecting receptor binding compared to the target’s 2-methoxyphenyl group .
1-[1-(Hydroxyimino)Ethyl]-N-(2-Methoxyphenyl)Cyclopropanecarboxamide
- Structural Differences: Replaces the benzothiophene-hydroxyethyl chain with a hydroxyiminoethyl group.
- Synthetic Complexity: Requires oxime formation, which may introduce stereochemical challenges .
Pharmacological and Physicochemical Properties
Crystallographic and Conformational Insights
- Hydrogen Bonding : The hydroxyethyl group in the target compound may form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing a specific conformation (as seen in ).
- Dihedral Angles : Substituted phenyl groups (e.g., 2-methoxyphenyl vs. 2,4-dimethylphenyl) influence torsional angles between the cyclopropane and aromatic rings, affecting molecular packing and solubility .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features:
- A benzothiophene moiety which is known for its diverse biological activities.
- A hydroxyethyl group that may enhance solubility and bioavailability.
- A cyclopropane ring , which can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The benzothiophene core can modulate enzyme activity, potentially influencing metabolic pathways.
- Receptors : The compound may bind to specific receptors, altering signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Recent studies have investigated the compound's antitumor and antimicrobial properties. Below is a summary table of key findings from various research studies:
Case Study 1: Antitumor Activity
In vitro assays demonstrated that this compound exhibited significant antitumor activity against human lung cancer cell lines A549 and HCC827. The IC50 values indicated potent efficacy in inhibiting cell proliferation, particularly in two-dimensional culture systems compared to three-dimensional models.
Case Study 2: Antimicrobial Properties
The compound also displayed promising antimicrobial activity against common pathogens such as E. coli and S. aureus. While specific IC50 values were not reported, the presence of the benzothiophene structure is linked to enhanced antimicrobial properties observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
